molecular formula C20H28O4 B025492 7alpha,15-Dihydroxydehydroabietic acid CAS No. 155205-64-4

7alpha,15-Dihydroxydehydroabietic acid

Katalognummer: B025492
CAS-Nummer: 155205-64-4
Molekulargewicht: 332.4 g/mol
InChI-Schlüssel: ALGYTGOYQATWBA-XNFNUYLZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7alpha,15-Dihydroxydehydroabietic acid is a natural abietane-type diterpenoid compound. It is known for its antiangiogenic properties, which means it can inhibit the formation of new blood vessels. This compound is derived from plants, particularly from species like Pinus koraiensis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

7alpha,15-Dihydroxydehydroabietic acid can be synthesized from natural rosin. The process involves extracting rosin from natural sources and then subjecting it to acid-base treatments to obtain the desired compound .

Industrial Production Methods

The industrial production of this compound follows similar extraction and purification processes. The rosin is treated with specific reagents under controlled conditions to ensure the purity and yield of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

7alpha,15-Dihydroxydehydroabietic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different hydroxylated derivatives, while reduction reactions may produce dehydrogenated forms of the compound .

Wissenschaftliche Forschungsanwendungen

Overview

7alpha,15-Dihydroxydehydroabietic acid (7α,15-DHDA) is a naturally occurring abietane-type diterpenoid derived primarily from the resin of coniferous trees. This compound has garnered significant attention due to its diverse biological activities, particularly its antiangiogenic properties, which inhibit the formation of new blood vessels. This article explores the scientific research applications of 7α,15-DHDA across various fields, including chemistry, biology, medicine, and industry.

Biological Applications

Antiangiogenic Properties:
7α,15-DHDA has been extensively studied for its ability to inhibit angiogenesis. This is particularly relevant in cancer research, where the formation of new blood vessels is crucial for tumor growth and metastasis.

  • Mechanism of Action: The compound interacts with key signaling pathways such as:
    • Vascular Endothelial Growth Factor (VEGF)
    • Protein Kinase B (Akt)
    • Extracellular Signal-Regulated Kinases (ERK)

Research indicates that 7α,15-DHDA significantly decreases cell viability in human umbilical vein endothelial cells (HUVECs), suggesting its potential as a therapeutic agent in cancer treatment .

Case Studies:

  • Inhibition of Endothelial Cell Proliferation: Studies have shown that 7α,15-DHDA effectively reduces the proliferation and migration of endothelial cells, which are essential for angiogenesis .
  • Cytotoxicity Assessment: In vitro experiments demonstrate that this compound exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis through the activation of p53 pathways .

Pharmaceutical Applications

Given its anticancer properties, 7α,15-DHDA is being investigated for potential use in pharmaceuticals targeting cancer therapy. Its unique structure allows it to act selectively on cancer cells while minimizing effects on normal cells.

  • Research Directions: Ongoing studies aim to elucidate the full range of biological activities and therapeutic potentials of 7α,15-DHDA in various types of cancer .

Industrial Applications

In addition to its pharmaceutical potential, 7α,15-DHDA is utilized in industrial applications due to its chemical properties:

  • Chemical Precursor: It serves as a precursor for synthesizing other complex organic molecules.
  • Research Tool: Employed in drug development processes as a model compound for studying similar diterpenoids.

Wirkmechanismus

The mechanism of action of 7alpha,15-Dihydroxydehydroabietic acid involves the inhibition of angiogenesis. It achieves this by downregulating key signaling pathways such as VEGF, p-Akt, and p-ERK in human umbilical vein endothelial cells (HUVECs). This downregulation leads to decreased cell viability and reduced formation of new blood vessels .

Vergleich Mit ähnlichen Verbindungen

7alpha,15-Dihydroxydehydroabietic acid is unique due to its specific antiangiogenic properties. Similar compounds include other abietane-type diterpenoids like kochianic acid A, kochianic acid B, and pedunculatic acid B. These compounds share structural similarities but may differ in their biological activities and applications .

Biologische Aktivität

7alpha,15-Dihydroxydehydroabietic acid (7α,15-DHDA) is a natural abietane-type diterpenoid compound primarily derived from coniferous trees, particularly from species such as Pinus koraiensis. This compound has garnered attention due to its diverse biological activities, particularly its antiangiogenic , antioxidant , and cytotoxic properties. This article delves into the biological activity of 7α,15-DHDA, supported by research findings, case studies, and comparative analyses with similar compounds.

Antiangiogenic Properties

7α,15-DHDA is recognized for its ability to inhibit angiogenesis—the formation of new blood vessels—which is crucial in cancer progression and metastasis. Research indicates that this compound significantly reduces the proliferation and migration of endothelial cells (the cells that line blood vessels), thereby hindering tumor growth.

Cytotoxic Effects

Studies have demonstrated that 7α,15-DHDA exhibits cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis (programmed cell death) in several types of cancer cells, suggesting its potential as an anticancer agent.

Antioxidant Activity

The compound also displays antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells. This activity contributes to its protective effects against cellular damage and inflammation.

Molecular Targets

The primary molecular target of 7α,15-DHDA is the p53 protein , a crucial tumor suppressor that regulates the cell cycle. By interacting with p53, 7α,15-DHDA can enhance its tumor-suppressing functions.

Biochemical Pathways

The compound influences several key signaling pathways:

  • Vascular Endothelial Growth Factor (VEGF) : Downregulation of VEGF signaling inhibits angiogenesis.
  • Akt and ERK Pathways : Inhibition of these pathways leads to reduced cell survival and proliferation.

Cellular Effects

In laboratory studies involving human umbilical vein endothelial cells (HUVECs), 7α,15-DHDA has been shown to significantly decrease cell viability. The temporal effects observed indicate a time-dependent response to treatment with this compound.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
7beta,15-Dihydroxydehydroabietic acid Similar molecular formula (C20H28O4)Exhibits different biological activities compared to its alpha counterpart.
Abietic acid Parent compound of many derivativesKnown for its use in resins and adhesives; less cytotoxic than 7α,15-DHDA.
Dehydroabietic acid Lacks hydroxyl groups at positions 7 and 15Generally lower biological activity; serves as a precursor in synthetic pathways.

The unique presence of hydroxyl groups at the 7 and 15 positions in 7α,15-DHDA distinguishes it from these similar compounds, contributing to its distinct biological activities.

Case Studies and Research Findings

Several studies have explored the biological activities of 7α,15-DHDA:

  • Study on Antiangiogenic Effect :
    • A study published in Phytochemistry highlighted that treatment with 7α,15-DHDA significantly inhibited the migration of HUVECs in vitro. The study concluded that this effect was mediated through the downregulation of VEGF signaling pathways .
  • Cytotoxicity Assessment :
    • Research conducted by Prinz et al. (2002) demonstrated that 7α,15-DHDA exhibited cytotoxic effects against various cancer cell lines, including breast and liver cancer cells. The study indicated a concentration-dependent increase in apoptosis markers upon treatment with the compound .
  • Antioxidant Activity Evaluation :
    • A recent investigation assessed the antioxidant capacity of 7α,15-DHDA using DPPH radical scavenging assays. The results indicated significant free radical scavenging activity compared to standard antioxidants .

Q & A

Basic Research Questions

Q. What are the primary natural sources and isolation methods for 7α,15-dihydroxydehydroabietic acid?

  • Methodological Answer : This compound is predominantly isolated from coniferous resins, particularly Pinus koraiensis. Extraction involves solvent partitioning (e.g., ethanol or methanol) followed by chromatographic purification using silica gel or HPLC. Fractionation guided by bioactivity (e.g., anti-angiogenic assays) is critical for isolating pure compounds .

Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D experiments like COSY, HMBC) resolves hydroxylation patterns and stereochemistry. Mass spectrometry (MS) confirms molecular weight (C20H28O4, MW 332.43). HPLC with UV/RI detectors ensures purity, while X-ray crystallography may validate absolute configuration for novel derivatives .

Q. How does the hydroxylation pattern of 7α,15-dihydroxydehydroabietic acid influence its bioactivity compared to related derivatives?

  • Methodological Answer : Comparative studies with derivatives like 15-hydroxydehydroabietic acid or 7-oxodehydroabietic acid (CAS 18684-55-4) reveal that dual hydroxylation at C7α and C15 positions enhances anti-angiogenic activity. Structure-activity relationship (SAR) analysis via in vitro assays (e.g., HUVEC proliferation) is recommended to quantify these effects .

Advanced Research Questions

Q. What experimental models are used to validate anti-angiogenic mechanisms, and how should they be optimized?

  • Methodological Answer : Human umbilical vein endothelial cells (HUVECs) are standard for in vitro angiogenesis assays. Key endpoints include VEGF secretion (ELISA), phosphorylation of Akt/ERK (western blotting), and tube formation inhibition. Dose-response studies (e.g., 10–100 μM) and siRNA knockdown of VEGF receptors can confirm target specificity .

Q. How can researchers address contradictions in reported bioactivities across studies?

  • Methodological Answer : Discrepancies may arise from variations in compound purity, cell line selection, or assay conditions. Reproducibility requires rigorous quality control (e.g., ≥95% purity via HPLC) and standardized protocols (e.g., serum-free media in HUVEC assays). Meta-analyses of published data can identify confounding factors .

Q. What strategies are effective for studying pharmacokinetics and metabolism in preclinical models?

  • Methodological Answer : Radiolabeled isotopes (e.g., 14C) or LC-MS/MS quantification in plasma/tissues assess bioavailability. In vivo models (e.g., zebrafish or murine xenografts) evaluate tissue distribution. Metabolite identification via liver microsome incubations and UPLC-QTOF-MS clarifies metabolic pathways .

Q. How can researchers design comparative studies to evaluate synergism with other bioactive compounds?

  • Methodological Answer : Combinatorial assays (e.g., checkerboard or isobologram analysis) with compounds like taxol or doxorubicin quantify synergism/antagonism. Transcriptomic profiling (RNA-seq) identifies shared pathways, while molecular docking predicts binding interactions with targets like VEGF receptors .

Q. Data Contradiction and Validation

Q. What are common pitfalls in interpreting anti-angiogenic data, and how can they be mitigated?

  • Methodological Answer : False positives may arise from cytotoxicity rather than specific anti-angiogenic effects. Counter-screening with non-endothelial cell lines (e.g., fibroblasts) and viability assays (MTT/ATP-based) are essential. Dose-dependent inhibition of VEGF signaling (e.g., p-Akt reduction) should correlate with functional outcomes .

Eigenschaften

IUPAC Name

(1R,4aS,9R,10aR)-9-hydroxy-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O4/c1-18(2,24)12-6-7-14-13(10-12)15(21)11-16-19(14,3)8-5-9-20(16,4)17(22)23/h6-7,10,15-16,21,24H,5,8-9,11H2,1-4H3,(H,22,23)/t15-,16-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGYTGOYQATWBA-XNFNUYLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CC(C3=C2C=CC(=C3)C(C)(C)O)O)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC[C@@]([C@@H]1C[C@H](C3=C2C=CC(=C3)C(C)(C)O)O)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7alpha,15-Dihydroxydehydroabietic acid
7alpha,15-Dihydroxydehydroabietic acid
7alpha,15-Dihydroxydehydroabietic acid
7alpha,15-Dihydroxydehydroabietic acid
7alpha,15-Dihydroxydehydroabietic acid
7alpha,15-Dihydroxydehydroabietic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.